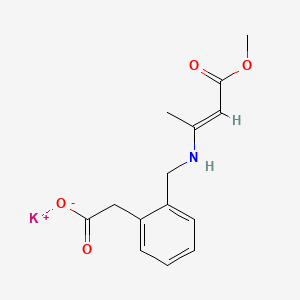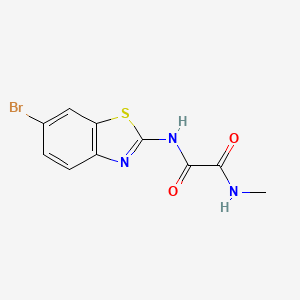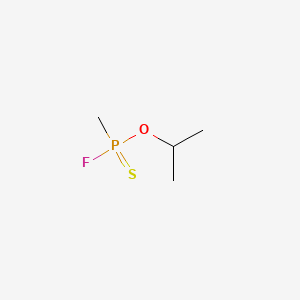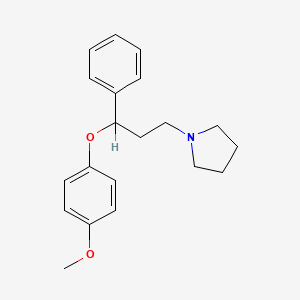
1-((1-Benzyl-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-1-oxodocosane-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of EINECS 286-113-8 involves the reaction of acetaldehyde with glycerol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of EINECS 286-113-8 is scaled up to meet commercial demands. The process involves the use of large reactors where acetaldehyde and glycerol are combined under optimized conditions. The reaction is monitored to ensure consistency and quality of the final product. After the reaction, the product is purified through various techniques such as distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 286-113-8 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize EINECS 286-113-8.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
EINECS 286-113-8 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism by which EINECS 286-113-8 exerts its effects involves interactions with specific molecular targets. The compound can form covalent bonds with proteins and other biomolecules, altering their structure and function. This can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
EINECS 286-113-8 can be compared with other similar compounds such as:
Acetaldehyde, reaction products with glycerol (EINECS 286-250-3): Similar in structure but may have different properties and applications.
Formaldehyde, reaction products with glycerol: Another related compound with distinct chemical behavior.
The uniqueness of EINECS 286-113-8 lies in its specific reactivity and the types of products it forms under different conditions. This makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85187-25-3 |
|---|---|
Molekularformel |
C32H53N3O5S |
Molekulargewicht |
591.8 g/mol |
IUPAC-Name |
1-[(1-benzyl-5-oxo-4H-pyrazol-3-yl)amino]-1-oxodocosane-2-sulfonic acid |
InChI |
InChI=1S/C32H53N3O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29(41(38,39)40)32(37)33-30-26-31(36)35(34-30)27-28-23-20-19-21-24-28/h19-21,23-24,29H,2-18,22,25-27H2,1H3,(H,33,34,37)(H,38,39,40) |
InChI-Schlüssel |
OTTPKZJATIFDTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)NC1=NN(C(=O)C1)CC2=CC=CC=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



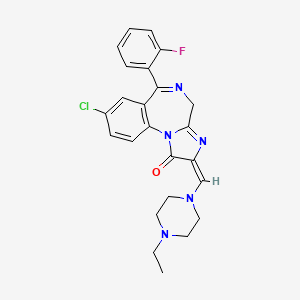
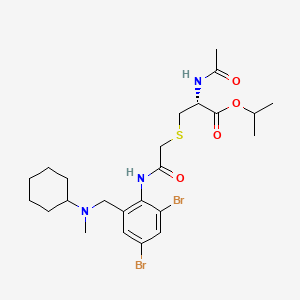

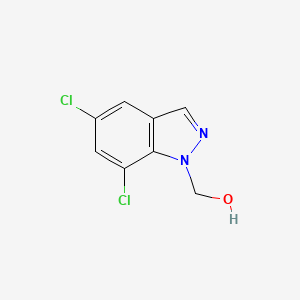


![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)

